2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
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Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate group and a 2,4-difluorobenzylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification or amidation reactions, often using carboxylic acids or their derivatives.
Attachment of the 2,4-Difluorobenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiophene ring with 2,4-difluorobenzylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluorobenzyl group can enhance binding affinity and selectivity towards biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the thiophene ring and fluorinated benzyl group.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
- 2-((2,4-Difluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate offers unique electronic properties due to the presence of fluorine atoms. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-10-4-3-9(11(16)6-10)7-17-13(18)8-20-14(19)12-2-1-5-21-12/h1-6H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERQJHJURAXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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